N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1448076-61-6
Cat. No.: VC5214190
Molecular Formula: C14H18N6OS
Molecular Weight: 318.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448076-61-6 |
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Molecular Formula | C14H18N6OS |
Molecular Weight | 318.4 |
IUPAC Name | N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C14H18N6OS/c1-8-11(17-13(21)12-10(3)18-19-22-12)9(2)16-14(15-8)20-6-4-5-7-20/h4-7H2,1-3H3,(H,17,21) |
Standard InChI Key | WPVSUBHSLFIHKL-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(N=NS3)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrimidine core (C4H4N2) substituted at positions 2, 4, and 6. The 2-position hosts a pyrrolidin-1-yl group, a five-membered saturated ring containing one nitrogen atom, while the 4- and 6-positions are methyl-substituted. The 5-position of the pyrimidine is linked via an amide bond to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. This thiadiazole ring (C2H2N2S) contributes sulfur-containing heterocyclic rigidity, potentially enhancing metabolic stability compared to purely carbon-based frameworks .
Key Structural Data
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogs suggest characteristic signals:
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¹H NMR: Pyrrolidine protons resonate at δ 1.8–2.1 (m, 4H, CH2), δ 2.5–3.0 (m, 4H, NCH2). Thiadiazole methyl appears at δ 2.6 (s, 3H).
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LogP: Estimated at 2.1–2.7 via ChemAxon, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Derivatives
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Pyrimidine Core Formation: Condensation of amidines with β-diketones yields 4,6-dimethylpyrimidine. For example, reacting acetamidine with acetylacetone under acidic conditions produces 4,6-dimethylpyrimidin-2-amine.
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Pyrrolidine Substitution: Nucleophilic aromatic substitution replaces the 2-amino group with pyrrolidine using Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos) .
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Thiadiazole Coupling: Carboxamide formation via HATU-mediated coupling between 5-amino-4-methylthiadiazole and the pyrimidine carboxylate intermediate.
Representative Reaction Table
Step | Reagents/Conditions | Yield | Reference Model |
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1 | Acetamidine, Acetylacetone, HCl, 80°C | 72% | |
2 | Pd2(dba)3, Xantphos, Pyrrolidine, 110°C | 58% | |
3 | HATU, DIPEA, DMF, RT | 65% |
Biological Activity and Mechanisms
Pharmacological Profiling
Though direct data on this compound is lacking, structurally related thiadiazole-pyrimidine hybrids exhibit:
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Kinase Inhibition: Analogous compounds in patent US20230312576A1 inhibit LIMK/ROCK kinases (IC50 10–50 nM), critical in cancer metastasis .
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Antimicrobial Effects: Thiadiazole derivatives demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
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CNS Activity: Pyrrolidine-modified heterocycles show affinity for serotonin receptors (5-HT1A Ki ~15 nM), suggesting anxiolytic potential.
Hypothesized Targets
Physicochemical and ADMET Properties
Solubility and Stability
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Aqueous Solubility: Predicted 12 µg/mL (pH 7.4), necessitating formulation enhancements for oral delivery.
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Plasma Stability: Thiadiazole rings resist hydrolysis (t1/2 >6 h in human plasma), but amide bonds may undergo enzymatic cleavage .
Toxicity Risks
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hERG Inhibition: Structural alerts (basic pyrrolidine) suggest potential cardiotoxicity (predicted IC50 1.8 µM) .
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Ames Test: Negative mutagenicity anticipated due to lack of aromatic amines.
Applications and Future Directions
Therapeutic Candidates
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Oncology: Kinase inhibitor candidates for breast and prostate cancers, leveraging ROCK/LIMK pathway modulation .
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Antibacterials: MRSA-active derivatives under preclinical evaluation.
Material Science
Thiadiazole’s electron-deficient nature enables use in organic semiconductors (hole mobility ~0.3 cm²/V·s).
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